Cas no 145348-28-3 (6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one)

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a fluorinated heterocyclic compound featuring a benzoxepin core structure. Its key advantages include the presence of two fluorine atoms at the 6- and 8-positions, which enhance its reactivity and potential for further functionalization in synthetic chemistry. The tetrahydrobenzoxepin scaffold offers a rigid framework, making it valuable as an intermediate in pharmaceutical and agrochemical research. The ketone functionality at the 5-position provides a versatile handle for derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties.
6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one structure
145348-28-3 structure
Product Name:6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS No:145348-28-3
MF:C10H8F2O2
MW:198.166130065918
MDL:MFCD17216140
CID:3757392
PubChem ID:62785012
Update Time:2025-11-02

6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Chemical and Physical Properties

Names and Identifiers

    • 1-Benzoxepin-5(2H)-one, 6,8-difluoro-3,4-dihydro-
    • 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
    • 6,8-DIFLUORO-3,4-DIHYDRO-2H-1-BENZOXEPIN-5-ONE
    • VFA34828
    • G51925
    • 145348-28-3
    • Z1013753298
    • CS-0241593
    • EN300-234705
    • AKOS012079199
    • MDL: MFCD17216140
    • Inchi: 1S/C10H8F2O2/c11-6-4-7(12)10-8(13)2-1-3-14-9(10)5-6/h4-5H,1-3H2
    • InChI Key: CIIKURZNKXRZJL-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2=C1C(CCCO2)=O)F

Computed Properties

  • Exact Mass: 198.04923582g/mol
  • Monoisotopic Mass: 198.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one Pricemore >>

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Additional information on 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 145348-28-3): A Versatile Fluorinated Heterocyclic Compound

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 145348-28-3) is a fluorinated heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This benzoxepin derivative features a unique seven-membered oxygen-containing ring fused to a benzene ring, with two strategically placed fluorine atoms at positions 6 and 8. The presence of these fluorine atoms significantly alters the compound's electronic properties, making it particularly valuable for drug discovery and advanced material applications.

The molecular structure of 6,8-difluoro benzoxepinone combines the characteristics of both aromatic and aliphatic systems. The tetrahydrobenzoxepin core provides structural rigidity while maintaining sufficient flexibility for molecular interactions. Researchers have shown increasing interest in this compound due to its potential as a building block for more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory conditions.

Recent studies highlight the importance of fluorinated heterocycles like 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one in modern medicinal chemistry. The incorporation of fluorine atoms often improves metabolic stability, enhances binding affinity to biological targets, and increases membrane permeability - all crucial factors in drug development. These properties make this compound particularly relevant to current research trends in CNS drug discovery and anti-inflammatory therapeutics.

From a synthetic chemistry perspective, 6,8-difluoro benzoxepin-5-one serves as a valuable intermediate for various transformations. The ketone functionality at position 5 allows for diverse derivatization, enabling the creation of numerous analogs with potentially improved pharmacological profiles. Researchers frequently employ this compound in studies exploring structure-activity relationships (SAR) of benzoxepin-based molecules.

The compound's physical properties have been carefully characterized to support its various applications. With a molecular weight of 212.18 g/mol, 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically appears as a white to off-white crystalline solid under standard conditions. Its solubility profile shows moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, while being less soluble in water.

In material science applications, the difluorobenzoxepin structure has shown promise in the development of organic electronic materials. The electron-withdrawing nature of the fluorine atoms combined with the extended π-system of the benzoxepin core creates interesting electronic properties that researchers are exploring for potential use in organic semiconductors and photovoltaic materials.

Quality control of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves HPLC analysis with purity specifications often exceeding 98%. Analytical characterization commonly includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity. These rigorous quality standards ensure the compound's reliability for research purposes.

Storage recommendations for CAS 145348-28-3 suggest keeping the material in a cool, dry place, protected from light and moisture. When handled properly with standard laboratory precautions, this compound demonstrates good stability under typical storage conditions, making it convenient for research use.

The synthesis of 6,8-difluoro benzoxepinone typically involves multi-step organic transformations starting from appropriately substituted benzene precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Current market trends show increasing demand for specialized fluorinated building blocks like 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, particularly from contract research organizations and academic institutions engaged in drug discovery programs. The compound's versatility and potential for creating intellectual property make it attractive for pharmaceutical development.

Researchers investigating benzoxepin derivatives often search for information about synthetic methods, biological activity, and potential applications. Common queries include "synthesis of 6,8-difluoro benzoxepinone," "biological activity of fluorinated benzoxepins," and "applications of CAS 145348-28-3 in drug discovery," reflecting the compound's relevance to current research priorities.

Future research directions for 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one may explore its potential in targeted drug delivery systems, as a scaffold for protease inhibitors, or as a component in advanced materials for organic electronics. The compound's unique structural features continue to inspire innovative applications across multiple scientific disciplines.

For laboratories working with fluorinated heterocyclic compounds, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While 6,8-difluoro benzoxepin-5-one is not classified as highly hazardous, standard laboratory safety protocols should be observed during its use and storage.

The growing importance of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one in medicinal chemistry is reflected in the increasing number of scientific publications and patent applications mentioning this compound. Its unique combination of structural features and physicochemical properties ensures its continued relevance in pharmaceutical research and development.

As research into fluorinated compounds advances, CAS 145348-28-3 serves as an excellent example of how strategic fluorine incorporation can enhance molecular properties for specific applications. The compound's versatility and potential for further development make it a valuable tool for scientists working at the intersection of chemistry, biology, and materials science.

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